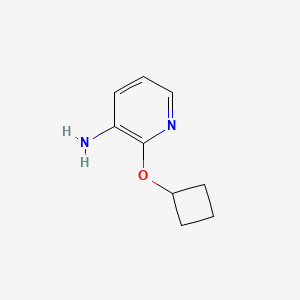

2-Cyclobutoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQTONRWQTGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutoxypyridin 3 Amine and Its Analogs

Foundational Synthetic Routes to 2-Cyclobutoxypyridin-3-amine

The fundamental approach to constructing this compound typically relies on a sequential introduction of the required substituents onto a pre-functionalized pyridine (B92270) ring. This involves the careful selection of starting materials and the application of well-established bond-forming reactions.

Precursor Identification and Elaboration

A common and logical precursor for the synthesis of this compound is 2-chloro-3-nitropyridine (B167233) . This starting material is advantageous as it possesses two key features: a halogen at the 2-position that can be readily displaced by a nucleophile, and a nitro group at the 3-position which can be reduced to the desired amine functionality.

The synthesis of 2-chloro-3-nitropyridine itself can be achieved through various methods. One common route involves the nitration of 2-pyridone to yield 3-nitro-2-pyridone, followed by chlorination using reagents such as phosphorus oxychloride or thionyl chloride. Another approach starts from 2-hydroxypyridine, which is first nitrated and then chlorinated to afford the desired precursor.

| Precursor | Synthetic Utility |

| 2-Chloro-3-nitropyridine | Serves as a key intermediate where the chloro group acts as a leaving group for etherification and the nitro group can be reduced to an amine. |

| 2-Pyridone / 2-Hydroxypyridine | Readily available starting materials for the synthesis of 2-chloro-3-nitropyridine through nitration and subsequent chlorination. |

Key Bond-Forming Reactions (e.g., Etherification, Amination)

With the precursor in hand, the synthesis proceeds through two critical bond-forming reactions: etherification to introduce the cyclobutoxy group and reduction (a form of amination) to form the 3-amino group.

Etherification: The introduction of the cyclobutoxy group at the 2-position of the pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The Williamson ether synthesis is a classic and effective method for this transformation. In this reaction, cyclobutanol (B46151) is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding cyclobutoxide anion. This nucleophilic alkoxide then attacks the electron-deficient carbon at the 2-position of 2-chloro-3-nitropyridine, displacing the chloride leaving group to form 2-cyclobutoxy-3-nitropyridine (B1390236) . The electron-withdrawing nitro group at the 3-position facilitates this SNAr reaction.

Amination (via Reduction): The final step in this foundational route is the reduction of the nitro group in 2-cyclobutoxy-3-nitropyridine to the desired 3-amino group. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. These methods selectively reduce the nitro group without affecting the ether linkage or the pyridine ring.

| Reaction | Reagents and Conditions | Product |

| Etherification (Williamson) | 2-Chloro-3-nitropyridine, Cyclobutanol, NaH in an aprotic solvent (e.g., THF, DMF) | 2-Cyclobutoxy-3-nitropyridine |

| Amination (Nitro Reduction) | 2-Cyclobutoxy-3-nitropyridine with H₂/Pd-C, Fe/CH₃COOH, or SnCl₂/HCl | This compound |

Advanced Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of pyridine-amine derivatives. These advanced strategies often employ catalytic systems to achieve higher yields, better functional group tolerance, and milder reaction conditions.

Catalytic Approaches in Pyridine-Amine Synthesis

Catalysis plays a pivotal role in the contemporary synthesis of complex molecules. Both metal-based and organic catalysts have been developed for the efficient formation of C-N bonds in pyridine systems.

Palladium-Catalyzed Aminations: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to the synthesis of 2-aminopyridine (B139424) derivatives. For instance, a 2-halopyridine (such as 2-bromopyridine (B144113) or 2-chloropyridine) bearing a cyclobutoxy group could be coupled with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to directly install the amino group. This approach offers a convergent and flexible route to various substituted aminopyridines.

Iron-Catalyzed Reductive Coupling: A novel and economically attractive method involves the iron-catalyzed reductive coupling of nitroarenes with alkyl halides to directly form N-alkyl or N-aryl amines. researchgate.netdoaj.org This reaction proceeds by in situ reduction of the nitro group and subsequent coupling. While not a direct synthesis of the primary amine, this methodology could be adapted to synthesize N-substituted derivatives of this compound by reacting 2-cyclobutoxy-3-nitropyridine with an appropriate coupling partner in the presence of an iron catalyst. researchgate.netdoaj.org

| Catalytic Method | Catalyst/Reagents | Application in Derivative Synthesis |

| Palladium-Catalyzed Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base | Direct coupling of a 2-halo-3-cyclobutoxypyridine with an amine. |

| Iron-Catalyzed Reductive Coupling | Iron salt (e.g., FeCl₂), reducing agent (e.g., Zn), alkyl/aryl halide | Synthesis of N-substituted this compound derivatives from 2-cyclobutoxy-3-nitropyridine. researchgate.netdoaj.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While direct organocatalytic amination of an unactivated pyridine ring is challenging, organocatalytic methods can be employed to construct substituted pyridine rings or to functionalize them. For example, isothiourea catalysts have been used in the enantioselective synthesis of 1,4-dihydropyridines from pyridinium (B92312) salts. rsc.org Such strategies, while not directly producing 2-aminopyridines, represent a frontier in the catalytic manipulation of pyridine scaffolds and could potentially be adapted for the synthesis of complex derivatives.

| Organocatalytic Approach | Catalyst Example | Potential Application |

| Pyridine Dearomatization | Isothiourea catalysts | Enantioselective synthesis of functionalized dihydropyridine (B1217469) precursors which can be further elaborated. rsc.org |

Biocatalytic Transformations

While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis offer significant potential for its synthesis and the formation of its analogs. Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. For the synthesis of pyridine derivatives, enzymes could be utilized for key bond-forming steps. For instance, transaminases could potentially be engineered to catalyze the amination of a corresponding cyclobutoxy-substituted pyridine precursor. Similarly, ether-forming enzymes could be explored for the construction of the cyclobutoxy group. The use of biocatalysts is particularly advantageous in achieving high enantioselectivity, a critical aspect in the synthesis of chiral molecules. nih.gov

Stereoselective and Regioselective Synthesis of Cyclobutane-Fused Pyridine-Amines

The construction of cyclobutane (B1203170) rings, especially when fused to heterocyclic systems like pyridine, presents unique synthetic challenges. acs.orgnih.gov Modern strategies increasingly rely on powerful reactions that can control both the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity).

A prominent strategy for constructing cyclobutane-fused heterocycles is the visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition. nih.gov This method allows for the reaction of heteroarenes like indoles and benzofurans with alkenes to form strained cyclobutane architectures. nih.gov Applying this logic to pyridine derivatives could provide a direct route to cyclobutane-fused pyridines, which are structural analogs of this compound. Another innovative approach involves the contractive synthesis of cyclobutanes from more readily available pyrrolidines through iodonitrene chemistry, which proceeds via a nitrogen extrusion process. nih.gov This method has shown high stereoselectivity in producing multisubstituted cyclobutanes. acs.orgnih.gov

Achieving control over diastereoselectivity and enantioselectivity is paramount in modern organic synthesis. In the context of cyclobutane-fused pyridine-amines, this control dictates the three-dimensional structure of the final molecule.

For [2+2] photocycloaddition reactions, the use of a chiral catalytic system is essential for inducing enantioselectivity. chemistryviews.org A system employing rare-earth Lewis acids combined with chiral pyridine-2,6-bis(oxazoline) (PyBox) ligands has proven effective. nih.gov This catalytic complex coordinates to the substrate, guiding the approach of the alkene and ensuring that the cycloaddition occurs in a way that favors one enantiomer over the other. Such methods can deliver cyclobutane-fused products with high yields, excellent diastereomeric ratios (>20:1), and outstanding enantiomeric excess (>99% ee). nih.gov Similarly, the stereospecificity of ring contraction from pyrrolidines is attributed to the formation of a 1,4-biradical that rapidly cyclizes, preserving the stereochemistry of the starting material. acs.orgnih.gov

Table 1: Examples of Catalytic Systems for Enantioselective Cyclobutane Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Dearomative [2+2] Photocycloaddition | Rare-earth Lewis acid + chiral PyBox ligand | High enantioselectivity (>99% ee) and diastereoselectivity (>20:1 dr). | nih.gov |

| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | [Ir(cod)Cl]₂ + chiral phosphoramidite (B1245037) ligand | Cascade process without directing groups, yielding enantioenriched products. | chemistryviews.org |

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of functionalization) are critical for the synthesis of complex molecules like substituted pyridine-amines. For pyridine rings, direct functionalization can be challenging due to the electronic nature of the heterocycle.

One advanced strategy involves the use of highly reactive pyridyne intermediates. nih.gov The regioselectivity of nucleophilic additions to 3,4-pyridynes can be controlled by introducing substituents that distort the aryne bond, thereby directing incoming nucleophiles to a specific position (C3 or C4). nih.gov Another powerful technique is directed C–H functionalization, where a directing group temporarily attached to the molecule guides a catalyst to a specific C–H bond. acs.org For instance, an amide group on a cyclobutane precursor can direct a palladium catalyst to arylate a specific methylene (B1212753) C–H bond, demonstrating precise regiocontrol. acs.org

Novel Reaction Development for Amine Formation

The introduction of the amine group onto the pyridine ring is a key step in the synthesis of this compound. Traditional methods are often harsh, but several novel reactions have emerged that offer milder conditions and broader functional group tolerance.

Carbonyl Alkylative Amination : This method provides a direct, single-step synthesis of complex tertiary amines from aldehydes, secondary amines, and alkyl halides. nih.govcam.ac.uk Facilitated by visible light, the process involves the addition of an alkyl radical to an in situ generated iminium ion. nih.govnju.edu.cn This strategy avoids the need for pre-functionalized substrates and offers a modular approach to structurally diverse amines. nih.govnju.edu.cn

C-H Amination : Direct C–H amination is a highly atom-economical strategy that converts a C–H bond directly into a C–N bond. nih.gov One approach involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to the amine. nih.gov This method exhibits excellent regioselectivity. nih.gov Other C-H amination reactions can be catalyzed by transition metals like cobalt, which can tolerate medicinally relevant heterocycles such as pyridine. researchgate.net Electrochemical methods have also been developed for the C-H amination of aromatic compounds in the presence of pyridine. acs.org

Hydroamination : This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.org Palladium-catalyzed intermolecular hydroamination between anilines and terminal alkynes can proceed at room temperature with high selectivity. acs.org Titanium-catalyzed hydroamination of alkynes with N-silylamine, followed by reaction with an α,β-unsaturated carbonyl compound and oxidation, provides a one-pot method to access various substituted pyridines. acs.orgorganic-chemistry.org

Photocatalytic Approaches : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. chemeurope.com Metal-free photocatalytic methods can be used to construct pyridine rings from enaminones and N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org Another photochemical approach enables the functionalization of pyridines with radicals derived from allylic C-H bonds, harnessing the reactivity of pyridinyl radicals generated via single-electron reduction. researchgate.netnih.gov

Table 2: Comparison of Modern Amination Methodologies for Pyridine Analogs

| Method | Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Carbonyl Alkylative Amination | Visible light, silane (B1218182) reducing agent | Single-step, modular, metal-free synthesis of complex tertiary amines. | nih.gov |

| C-H Amination (via Phosphonium Salt) | Triphenylphosphine, Sodium azide | Uses C-H bonds as precursors, high regioselectivity. | nih.gov |

| Hydroamination (Titanium-catalyzed) | Ti(IV) precatalyst, N-silylamine | Atom-economical, one-pot sequential protocol. | acs.orgorganic-chemistry.org |

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade processes, involving a series of intramolecular reactions, are highly efficient for building molecular complexity. acs.org20.210.105

Retrosynthetic Analysis for this compound and Related Structures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections". amazonaws.comairitilibrary.com

For this compound, the analysis would identify key bonds that can be disconnected based on reliable chemical reactions.

C-N Bond Disconnection : The primary amine at the C3 position is a key functional group. A logical disconnection of the C-N bond suggests that the amine could be installed via one of the novel amination methods discussed previously (e.g., C-H amination or reduction of a nitro group). This leads back to 2-cyclobutoxypyridine as a precursor.

C-O Ether Bond Disconnection : The cyclobutoxy ether linkage is another prime target for disconnection. This bond is typically formed via a Williamson ether synthesis. This disconnection breaks the molecule into 2-halopyridine (e.g., 2-chloropyridine) and cyclobutanol .

Pyridine Ring Synthesis : Further deconstruction would involve breaking down the 2-halopyridin-3-amine precursor. The substituted pyridine ring itself can be seen as the product of a ring-forming reaction, such as a multicomponent condensation (e.g., Hantzsch or Kröhnke synthesis) or a cycloaddition. wikipedia.orgbaranlab.org This would lead to even simpler acyclic precursors like dicarbonyl compounds, enamines, and an ammonia source.

This analysis provides a flexible roadmap, allowing chemists to choose from various established reactions at each step to devise an efficient and practical synthetic route to the target molecule and its analogs.

Derivatization Strategies for Analytical and Functional Exploration of 2 Cyclobutoxypyridin 3 Amine

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

For quantitative and qualitative analysis, particularly in high-performance liquid chromatography (HPLC), the native 2-Cyclobutoxypyridin-3-amine molecule may lack the necessary properties for sensitive detection. Chemical derivatization can be employed to attach moieties that significantly improve its detectability by common spectroscopic methods.

The introduction of a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can dramatically lower the limits of detection. The primary amine of this compound is a prime target for reaction with various labeling reagents.

Chromophores for UV/Vis Detection : Attaching a molecule with a high molar absorptivity at a specific wavelength allows for sensitive detection using a standard UV/Vis detector. Reagents containing extended aromatic systems are often used for this purpose.

Fluorophores for Fluorescence Detection : For even greater sensitivity and selectivity, derivatization with a fluorogenic reagent is a common strategy. thermofisher.com These reagents are typically non-fluorescent themselves but react with the primary amine of the target analyte to form a highly fluorescent product. thermofisher.com This method is advantageous because it minimizes background signal from excess reagent. nih.govresearchgate.net The resulting fluorescent derivative can be detected at picomole or even lower levels.

While mass spectrometry (MS) is an inherently sensitive technique, derivatization of this compound can address several analytical challenges. Tagging the amine group can improve analysis by:

Enhancing Ionization Efficiency : Certain derivatizing agents can increase the proton affinity of the analyte, leading to a stronger signal in electrospray ionization (ESI) mass spectrometry. rsc.org

Improving Chromatographic Separation : Modifying the polarity of the molecule can improve its retention and peak shape in reversed-phase liquid chromatography, leading to better separation from interfering matrix components before MS analysis. acs.orgacs.org

Directing Fragmentation : Derivatization can introduce a specific chemical group that produces a predictable and prominent fragment ion upon tandem mass spectrometry (MS/MS). nih.govresearchgate.net This allows for highly selective and sensitive detection using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Confirming Molecular Identity : In imaging mass spectrometry, where distinguishing between isobaric compounds is a challenge, in-tissue derivatization can improve sensitivity and specificity, helping to validate the identity and spatial localization of amine-containing metabolites. nih.gov

Several well-established reagents are suitable for the derivatization of the primary amine in this compound. The choice of reagent depends on the analytical technique and desired properties of the derivative.

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) : This is a fluorogenic reagent that reacts with primary amines in an aqueous medium at a slightly basic pH (e.g., pH 8.0) and elevated temperature (e.g., 50°C) to form highly fluorescent and stable carboxamides. nih.govresearchgate.netsigmaaldrich.com A key advantage is that the excess reagent and its hydrolysis product have negligible fluorescence, reducing background interference. nih.govresearchgate.net

o-phthalaldehyde (OPA) : OPA is a classic, widely used reagent that reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol) under basic conditions (pH ~10) to form a highly fluorescent isoindole derivative. diva-portal.orgacs.orgnih.govinterchim.fr The reaction is very fast, often completing within a minute. diva-portal.orginterchim.fr However, a significant drawback is the instability of the resulting derivative, which requires precise control over reaction and injection times. diva-portal.orgresearchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl) : FMOC-Cl reacts specifically and rapidly with both primary and secondary amines under alkaline conditions (e.g., borate (B1201080) buffer pH 8.0-10.0) to yield stable, fluorescent derivatives. researchgate.netresearchgate.netnih.gov The reaction produces derivatives that are well-suited for both fluorescence and UV detection. researchgate.netnih.gov Excess reagent can be hydrolyzed and removed, and the resulting derivatives are generally stable enough for automated analysis. researchgate.netnih.gov

Carbodiimide-mediated Condensation : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) can be used to couple a carboxylic acid containing a fluorescent or chromophoric tag to the amine of this compound. nih.govresearchgate.netcreative-proteomics.com The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form a stable amide bond. creative-proteomics.comthermofisher.com To improve efficiency and reduce side reactions, additives such as N-hydroxysuccinimide (NHS) are often included to form a more stable amine-reactive intermediate. creative-proteomics.comresearchgate.net

3-Nitrophenylhydrazine (3-NPH) : While primarily used for derivatizing carboxyl and carbonyl groups, 3-NPH in conjunction with a coupling agent like EDC can be used to label molecules. acs.orgnih.govelsevierpure.com This strategy has been shown to significantly improve detection sensitivity and chromatographic separation for LC-MS/MS analysis of various metabolites. nih.govacs.org

The following table summarizes typical conditions for these common derivatization reagents applicable to primary amines.

| Reagent | Target Functionality | Typical Conditions | Detection Method | Derivative Properties |

|---|---|---|---|---|

| DMQC-OSu | Primary Amines | pH 8.0, 50°C, 20 min | Fluorescence | Highly fluorescent and stable |

| OPA / Thiol | Primary Amines | pH ~10, Room Temp, ~1 min | Fluorescence, UV/Vis | Unstable derivative |

| FMOC-Cl | Primary & Secondary Amines | Alkaline (pH 8-10), Room Temp | Fluorescence, UV/Vis | Stable derivative |

| Carbodiimide (EDC) + Tag-COOH | Primary Amines | Aqueous or organic solvent, often with NHS | Dependent on Tag | Stable amide bond |

| 3-NPH / EDC | Carboxyl, Carbonyl (can be adapted) | ~40°C, ~30 min, often with pyridine (B92270) | LC-MS/MS | Improved sensitivity and chromatography |

Structural Modification for Diversification and Library Generation

Beyond analytical derivatization, the amine functionality of this compound is a key starting point for synthesizing new molecules with potentially novel biological activities.

The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. luxembourg-bio.com The primary amine of this compound can be readily coupled with a wide array of carboxylic acids to generate a library of amide derivatives. This reaction is typically facilitated by a coupling agent. luxembourg-bio.com

Carbodiimide Reagents : As mentioned previously, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC are standard reagents for this transformation. thermofisher.comwikipedia.org They activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide. creative-proteomics.comwikipedia.org

Other Coupling Reagents : A vast number of other coupling reagents exist, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which can be effective for forming amide bonds, especially in cases of sterically hindered or electronically deactivated substrates. highfine.comrsc.org

These coupling reactions allow for the systematic modification of the structure, enabling the exploration of structure-activity relationships (SAR).

The 3-aminopyridine (B143674) scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The amine group, in conjunction with the adjacent pyridine nitrogen, can participate in cyclization reactions to form fused bicyclic and polycyclic structures. researchgate.netresearchgate.net

For instance, the amine can act as a nucleophile in reactions with bifunctional electrophiles to construct new rings. Examples of such transformations that are generally applicable to aminopyridines include:

Condensation Reactions : Reaction with α,β-unsaturated ketones or similar compounds can lead to the formation of fused pyridopyrimidine systems through a Michael addition followed by intramolecular cyclization. rsc.org

Reaction with Dicarbonyls : Condensation with 1,3-dicarbonyl compounds or their equivalents can be used to construct fused pyridine rings.

Multicomponent Reactions : The aminopyridine core can be incorporated into one-pot multicomponent reactions, where several molecules combine to rapidly build molecular complexity, often with the aid of a catalyst. rsc.org

These strategies allow for the transformation of the relatively simple this compound into a diverse range of complex heterocyclic compounds for further investigation.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in derivatization reactions are profoundly influenced by the electronic and steric nature of substituents on the pyridine ring. These substituents can modulate the electron density of both the pyridine ring and the exocyclic amino group, thereby affecting the molecule's behavior in various chemical transformations. Understanding these effects is crucial for designing efficient synthetic routes to novel derivatives with desired functionalities.

The this compound scaffold presents two primary sites for reactivity: the pyridine ring, which can undergo electrophilic aromatic substitution, and the 3-amino group, which acts as a nucleophile. The interplay of the activating amino group, the deactivating pyridine nitrogen, and the slightly activating cyclobutoxy group establishes a complex reactivity profile.

Electronic Effects on Pyridine Ring Reactivity:

The position of an incoming electrophile on the pyridine ring is determined by the directing effects of the existing substituents. The amino group at the 3-position is a strong activating group and an ortho, para-director. Conversely, the pyridine ring nitrogen is a strong deactivating group, directing incoming electrophiles to the meta position (C-4 and C-6 relative to the nitrogen). The 2-cyclobutoxy group is an activating group and also an ortho, para-director.

The combined influence of these groups suggests that electrophilic aromatic substitution will be favored at the positions ortho and para to the strongly activating amino group, which are the C-4 and C-6 positions. The directing effects are summarized below:

Amino group (-NH₂): Activating, ortho, para-directing (to C-2 and C-4).

Cyclobutoxy group (-O-c-Bu): Activating, ortho, para-directing (to C-3 and C-5).

Pyridine Nitrogen: Deactivating, meta-directing (to C-3 and C-5).

Considering the positions on the this compound core, the C-4 and C-6 positions are the most likely sites for electrophilic attack due to the powerful activating and directing effect of the amino group. The presence of additional substituents can further fine-tune this selectivity.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or additional amino groups, particularly at the C-5 or C-6 positions, would further increase the electron density of the pyridine ring, thereby enhancing its reactivity towards electrophiles. An EDG at C-5 would strongly activate the C-4 and C-6 positions.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO₂), cyano (-CN), or acyl groups will deactivate the ring, making electrophilic substitution more challenging. An EWG at the C-5 position, for instance, would significantly decrease the nucleophilicity of the ring, potentially requiring more forcing reaction conditions for further substitution.

The anticipated impact of various substituents on the rate of electrophilic aromatic substitution is presented in the interactive data table below.

| Substituent at C-5 | Electronic Nature | Predicted Effect on Reactivity | Favored Position of Electrophilic Attack |

| -OCH₃ | Strong Electron-Donating | Strong Activation | C-4, C-6 |

| -CH₃ | Weak Electron-Donating | Weak Activation | C-4, C-6 |

| -H | Neutral | Baseline Reactivity | C-4, C-6 |

| -Cl | Weak Electron-Withdrawing | Weak Deactivation | C-4, C-6 |

| -CN | Strong Electron-Withdrawing | Strong Deactivation | C-4 |

| -NO₂ | Strong Electron-Withdrawing | Very Strong Deactivation | C-4 |

Steric and Electronic Effects on Amino Group Nucleophilicity:

The nucleophilicity of the 3-amino group is critical for a range of derivatization reactions, including acylation, alkylation, and condensation reactions. The reactivity of this group is subject to both the electronic environment of the pyridine ring and steric hindrance from adjacent substituents.

Electronic Effects: The presence of EDGs on the pyridine ring increases the electron density on the exocyclic amino group, enhancing its nucleophilicity. In contrast, EWGs withdraw electron density, diminishing the nucleophilicity of the amino group. For instance, a nitro group at the C-4 or C-6 position would significantly reduce the amine's reactivity.

Steric Hindrance: The cyclobutoxy group at the C-2 position already imparts a degree of steric hindrance around the 3-amino group. The introduction of bulky substituents at the C-4 position would further impede the approach of electrophiles to the amino nitrogen, thereby slowing down the rate of reaction. This effect is particularly pronounced in reactions involving large electrophilic reagents.

The following interactive data table illustrates the predicted relative reactivity of the 3-amino group in the presence of different substituents at the C-4 position.

| Substituent at C-4 | Electronic Effect | Steric Hindrance | Predicted Relative Nucleophilicity |

| -H | Neutral | Low | High |

| -CH₃ | Weak Electron-Donating | Moderate | Moderate-High |

| -C(CH₃)₃ | Weak Electron-Donating | High | Low |

| -F | Weak Electron-Withdrawing | Low | Moderate |

| -Br | Weak Electron-Withdrawing | Moderate | Low-Moderate |

| -NO₂ | Strong Electron-Withdrawing | Moderate | Very Low |

Theoretical and Computational Investigations of 2 Cyclobutoxypyridin 3 Amine

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-Cyclobutoxypyridin-3-amine, these studies would provide insights into its electronic structure, reactivity, and spectroscopic signatures.

Electronic Structure Elucidation (e.g., Molecular Orbitals, Electron Density)

The electronic structure of this compound is characterized by the interplay between the electron-donating amino and cyclobutoxy groups and the electron-withdrawing pyridine (B92270) ring. The nitrogen atom of the amino group and the oxygen atom of the cyclobutoxy group are expected to donate electron density to the pyridine ring through resonance.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is likely to be localized on the amino group and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the pyridine ring, highlighting its potential for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

Electron Density: An analysis of the electron density distribution would likely show a high electron density around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents. This distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Conceptual Density Functional Theory (DFT) for Reactivity Predictions (e.g., Global Reactivity Descriptors)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors for this compound would offer a quantitative measure of its chemical behavior.

Global Reactivity Descriptors:

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A molecule with a large HOMO-LUMO gap is considered hard, and one with a small gap is considered soft.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in predicting the reactivity of this compound in various chemical reactions.

| Descriptor | Predicted Significance for this compound |

| HOMO | Localized on the amino group and pyridine ring; indicates sites for electrophilic attack. |

| LUMO | Distributed over the pyridine ring; indicates sites for nucleophilic attack. |

| HOMO-LUMO Gap | Influences chemical reactivity and kinetic stability. |

| Electron Density | High around heteroatoms (N, O), influencing intermolecular interactions. |

| Chemical Potential (μ) | Indicates the molecule's electronegativity. |

| Hardness (η) | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | Quantifies the propensity to act as an electrophile. |

Spectroscopic Property Prediction and Interpretation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Computational methods can predict spectroscopic properties, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts would be valuable for confirming the structure of this compound. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would exhibit distinct chemical shifts due to the electronic effects of the amino and cyclobutoxy substituents.

Infrared (IR): The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amino group, C-O stretching of the ether linkage, and various C-C and C-N stretching and bending vibrations of the pyridine ring.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.

Intermolecular Interactions and Molecular Recognition Studies (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in a biological system.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the cyclobutoxy group can act as hydrogen bond acceptors. These interactions are critical for the molecule's binding to biological targets such as proteins.

Hydrophobic Interactions: The cyclobutyl group and the pyridine ring are hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar regions of a binding site.

Molecular dynamics simulations can be employed to study the stability of these interactions over time and to understand how the molecule recognizes and binds to its biological partners. These simulations would provide a dynamic picture of the binding process and the conformational changes that may occur upon binding.

| Interaction Type | Potential Role for this compound |

| Hydrogen Bonding | The amino group (donor) and pyridine nitrogen and ether oxygen (acceptors) can form key interactions with biological targets. |

| Hydrophobic Interactions | The cyclobutyl group and pyridine ring can interact with nonpolar pockets in proteins. |

| π-π Stacking | The pyridine ring can engage in stacking interactions with aromatic residues in a binding site. |

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the importance of substituted aminopyridines in various fields of chemical research, detailed studies elucidating its reaction mechanisms, transition states, and synthetic energy profiles through computational approaches appear to be absent from published research.

Therefore, it is not possible to provide a detailed article on the "" with the specific focus on reaction mechanism elucidation as requested. The necessary data from transition state analyses, energetic profiling of synthetic pathways, and computational catalyst screening for this particular molecule are not available in the public domain.

While computational studies have been performed on structurally related aminopyridine derivatives, extrapolating this information to this compound would be speculative and would not meet the standards of scientific accuracy. The unique structural and electronic contributions of the cyclobutoxy group at the 2-position would necessitate a dedicated computational study to generate the specific data points required for a thorough analysis.

This lack of specific research highlights a potential area for future investigation within the field of computational chemistry and organic synthesis. Such studies would be invaluable for understanding the reactivity of this molecule and for designing efficient, optimized synthetic routes.

Research Applications and Potential Areas of Further Investigation for 2 Cyclobutoxypyridin 3 Amine

2-Cyclobutoxypyridin-3-amine as a Versatile Chemical Building Block

In chemical synthesis, this compound serves as a valuable building block, or scaffold, for constructing more elaborate molecular structures. purkh.com The reactivity of its aminopyridine core allows for a range of chemical modifications, making it an ideal starting point for developing novel compounds. The primary amine (-NH2) group and the nitrogen atom within the pyridine (B92270) ring are key functional points that can participate in various chemical reactions to build larger molecules.

The structure of this compound is well-suited for integration into larger, more complex molecules, particularly those designed to interact with biological targets like protein kinases. The primary amine group can be readily converted into amides, ureas, sulfonamides, or used in coupling reactions to attach other molecular fragments. nih.gov This chemical versatility is crucial for synthesizing targeted inhibitors.

For instance, in the synthesis of kinase inhibitors, the aminopyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. nih.gov Synthetic procedures often involve multi-step processes where the this compound core is sequentially modified. This can include nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki coupling, to add various substituents that enhance potency and selectivity for the target protein. mdpi.com The cyclobutoxy group contributes to the three-dimensional shape of the molecule, which can improve its fit within a protein's binding site and optimize its physicochemical properties. nih.gov

Compound libraries are essential tools in modern drug discovery, allowing researchers to screen thousands of molecules for activity against a specific biological target. enamine.net this compound is an excellent candidate for scaffold-based library design. By using this core structure as a common starting point, chemists can systematically introduce a wide variety of chemical groups at different positions on the molecule. This process, known as divergent synthesis, can rapidly generate a large collection of structurally related compounds. nih.gov

These "focused" libraries, centered around the aminopyridine scaffold, are particularly useful for screening against specific target families, such as kinases. enamine.net Screening such a library can identify initial "hits"—compounds that show activity against the target. The structure-activity relationships (SAR) derived from these hits can then guide the design of more potent and selective molecules. nih.gov

| Library Type | Core Scaffold Principle | Application in Research | Potential Advantage |

|---|---|---|---|

| Fragment Library | Utilizes small, low-complexity molecules (fragments) that can be grown or combined. | Initial screening to identify binding fragments for targets like kinases. | Efficiently explores chemical space to find novel starting points. |

| Focused Library | Built around a "privileged scaffold" known to bind to a specific target class. | Screening against protein families like kinases or GPCRs. | Higher probability of finding active compounds ("hits"). |

| Diversity-Oriented Library | Aims to create a wide range of structurally diverse molecules. | High-throughput screening for new biological targets and pathways. | Broad coverage of molecular shapes and functionalities. |

Exploration of Biological Interaction Mechanisms at a Molecular Level (In Vitro Studies)

Derivatives of this compound are of significant interest for their potential to interact with and modulate the function of key biological molecules, particularly proteins involved in cell signaling. In vitro and in silico studies are critical for understanding these interactions at the molecular level.

Protein kinases are a major class of drug targets, especially in oncology. nih.gov Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme in the DNA Damage Response (DDR) pathway, a network that detects and repairs DNA damage to maintain genomic integrity. mdpi.com In many cancer cells, other parts of the DDR pathway are defective, making the cells highly dependent on ATR for survival. This creates a vulnerability that can be exploited by ATR inhibitors. mdpi.com

Compounds derived from aminopyridine scaffolds have been developed as potent and selective ATR inhibitors. mdpi.com In vitro assays are used to measure the inhibitory activity of these compounds, typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | Biological Role | Relevance of Inhibition | Example Inhibitor IC50 |

|---|---|---|---|

| ATR Kinase | Key regulator of the DNA Damage Response (DDR). mdpi.com | Induces synthetic lethality in cancers with existing DDR defects (e.g., ATM deficiency). mdpi.com | 0.0068 µM (for derivative ZH-12) mdpi.com |

| PI3Kδ | Regulates cell proliferation, cycle, and apoptosis in hematopoietic cells. nih.gov | Treatment of hematological malignancies. nih.gov | 30 nM (for derivative MR3278) nih.gov |

| RIPK1 | Mediates necroptosis, a form of regulated cell death. nih.gov | Treatment of autoimmune diseases like rheumatoid arthritis. nih.gov | < 0.2 nM (for derivative 33) nih.gov |

Understanding how a molecule binds to its target protein is fundamental to drug design. Techniques like X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions. For kinase inhibitors derived from aminopyridine scaffolds, binding typically occurs at the highly conserved ATP-binding site. nih.gov

In silico modeling and molecular dynamics simulations can predict how a compound like a derivative of this compound fits into the binding pocket of a kinase. nih.gov These models often show that the pyridine nitrogen and the exocyclic amino group form hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov Other parts of the molecule, such as the cyclobutoxy group, can form hydrophobic or van der Waals interactions with other residues in the pocket, enhancing binding affinity and selectivity. nih.gov

By inhibiting a key protein like a kinase, a small molecule can modulate an entire intracellular signaling pathway. The inhibition of ATR, for example, disrupts the DDR pathway. Normally, upon DNA damage, ATR phosphorylates a cascade of downstream proteins, including the checkpoint kinase 1 (Chk1), which leads to cell cycle arrest to allow time for DNA repair. mdpi.com

When an ATR inhibitor blocks this first step, the downstream signaling is halted. Chk1 is not phosphorylated, the cell cycle checkpoints are not activated, and the cell is forced to enter mitosis with damaged DNA. mdpi.com In cancer cells that are already genetically unstable, this overload of genomic damage leads to a form of cell death known as mitotic catastrophe, providing a therapeutic effect. Similarly, inhibiting the PI3K pathway can induce cell cycle arrest and apoptosis in cancer cells. nih.gov These effects on cellular pathways can be confirmed in vitro through cell-based assays that measure markers of apoptosis and cell cycle progression. nih.gov

Applications in Materials Science Research

The unique molecular architecture of this compound, featuring a pyridinyl amine core and a cyclobutoxy substituent, presents intriguing possibilities for its application in the field of materials science. While specific research on this compound is nascent, its structural motifs suggest potential utility in the development of advanced materials, particularly in areas such as carbon capture and smart materials.

Development of Amine-Based Materials for Carbon Capture and Utilization

The presence of a basic amino group on the pyridine ring makes this compound a candidate for investigation in carbon capture technologies. Amine-based materials are the most mature and widely used technology for CO2 capture from industrial flue gases. mdpi.com The nitrogen atom in the amino group can reversibly react with CO2, allowing for its capture and subsequent release under controlled conditions.

Aminopyridines, as a class of compounds, have been explored as promising solvents for CO2 capture. researchgate.netosti.gov They have the potential to form solid precipitates upon CO2 absorption, which could reduce the energy penalty associated with solvent regeneration. researchgate.netosti.gov The CO2 capture capacity of amine-based solvents is a critical parameter for their practical application. While the specific CO2 capture capacity of this compound has not been reported, a comparative analysis of different amine classes provides a context for its potential performance.

Table 1: Comparative CO2 Capture Capacities of Various Amine-Based Solvents (Illustrative)

| Amine Class | Example Compound | Typical CO2 Capture Capacity (wt%) | Key Characteristics |

|---|---|---|---|

| Primary Alkanolamines | Monoethanolamine (MEA) | ~10-15% | High reactivity, but high regeneration energy. |

| Secondary Alkanolamines | Diethanolamine (DEA) | ~8-12% | Lower reactivity than MEA, moderate regeneration energy. |

| Tertiary Alkanolamines | Methyldiethanolamine (MDEA) | ~5-10% | High loading capacity, lower regeneration energy. |

| Cyclic Amines | Piperazine (PZ) | ~15-20% | High absorption rate and capacity. researchgate.net |

| Aminopyridines | (Hypothetical: this compound) | Potentially 11-20% | Potential for phase-change behavior, reducing regeneration energy. researchgate.netosti.gov |

The cyclobutoxy group in this compound might influence its physical properties, such as viscosity and thermal stability, which are important considerations for practical carbon capture applications. Further research is needed to synthesize and characterize amine-based materials derived from or incorporating this compound to evaluate their CO2 capture performance.

Integration into Smart Materials and Advanced Functional Systems

The pyridine ring is a versatile building block in the design of smart materials due to its electronic properties and ability to coordinate with metal ions. Pyridine derivatives have been utilized in the development of luminescent liquid crystals and other functional materials. nih.gov The incorporation of heterocyclic moieties like pyridine can significantly influence the mesophases and physical properties of liquid crystals. nih.gov

Furthermore, aminopyridines have been investigated for their role in creating transparent silver electrodes. A self-assembled monolayer of 4-aminopyridine (B3432731) has been shown to act as a nucleation-inducing layer, resulting in more transparent and low-resistance silver thin films for use in organic light-emitting devices. acs.orgnih.gov The amine and pyridine groups of 4-aminopyridine effectively modify the substrate surface properties, leading to enhanced material performance. acs.orgnih.gov

Given these precedents, this compound could be explored as a component in the synthesis of novel smart materials. The combination of the pyridine ring, the amino group, and the cyclobutoxy substituent may lead to materials with unique optical, electronic, or self-assembly properties.

Future Research Directions and Unexplored Avenues

The full potential of this compound as a valuable chemical entity is yet to be unlocked. Future research should focus on developing sustainable synthetic methodologies, exploring its reactivity, and employing advanced characterization techniques to fully understand its structure-property relationships.

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of aminopyridine derivatives can involve harsh reaction conditions and the use of hazardous reagents. nih.gov The development of green chemistry approaches for the synthesis of this compound would be a significant advancement. Microwave-assisted organic synthesis has emerged as a green and efficient tool for the synthesis of pyridine derivatives, often leading to shorter reaction times, higher yields, and a reduction in waste. nih.govnih.gov

Future research could focus on developing a one-pot, multi-component reaction for the synthesis of this compound and its derivatives under microwave irradiation or using other green chemistry principles, such as the use of recyclable catalysts. nih.gov

Table 2: Comparison of Traditional and Green Synthesis Approaches for Aminopyridines (Illustrative)

| Parameter | Traditional Synthesis | Green Synthesis (e.g., Microwave-Assisted) |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Energy Consumption | High (prolonged heating) | Low (efficient and rapid heating) |

| Solvent Usage | Often requires large volumes of hazardous solvents | Can be performed under solvent-free conditions or with green solvents. nih.gov |

| Waste Generation | Significant | Minimized mdpi.com |

| Atom Economy | Often lower | Generally higher, especially in multi-component reactions. nih.gov |

Exploration of Novel Reactivity Patterns

The reactivity of the aminopyridine scaffold is influenced by both the pyridine ring and the amino moiety. The pyridine ring is generally susceptible to nucleophilic substitution, while the amino group can undergo a variety of reactions. researchgate.net The interplay between these two functional groups in this compound, along with the influence of the cyclobutoxy group, could lead to novel reactivity patterns.

Future investigations could explore reactions such as:

Electrophilic Aromatic Substitution: To understand the directing effects of the amino and cyclobutoxy groups.

N-functionalization of the Amino Group: To create a library of derivatives with diverse properties.

Metal-Catalyzed Cross-Coupling Reactions: To attach other functional groups to the pyridine ring and expand the molecular complexity.

Coordination Chemistry: To study its ability to act as a ligand for various metal centers, potentially leading to new catalysts or functional materials. researchgate.net

Understanding the fundamental reactivity of this compound will be crucial for its application in medicinal chemistry and materials science.

Advanced Characterization Techniques and Methodologies

A thorough characterization of this compound and its derivatives is essential for establishing structure-property relationships. While standard techniques like NMR, IR, and mass spectrometry are fundamental, the application of more advanced methods could provide deeper insights.

Single-Crystal X-ray Diffraction: Would provide unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular electrostatic potential, and predict its reactivity. tandfonline.com

Thermal Analysis (TGA/DSC): Would be crucial for evaluating the thermal stability of materials derived from this compound, which is particularly important for applications like carbon capture. mdpi.com

Spectroscopic Ellipsometry: Could be used to characterize thin films of materials incorporating this compound, providing information on their thickness and optical constants.

By employing a combination of these advanced characterization techniques, a comprehensive understanding of the physicochemical properties of this compound can be achieved, paving the way for its rational design into new and useful materials.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-Cyclobutoxypyridin-3-amine to maximize yield and purity?

Methodological Answer :

- Key Steps :

- Halogenation : Start with 3-aminopyridine derivatives and cyclobutanol. Use microwave-assisted synthesis (70–100°C, 30–60 min) to couple cyclobutoxy groups via nucleophilic aromatic substitution (SNAr) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 6.8–7.2 ppm for pyridine protons; cyclobutyl protons at δ 1.5–2.5 ppm) .

Q. Q2. How can researchers distinguish this compound from structurally similar amines (e.g., 6-Cyclopropylpyridin-2-amine) using spectroscopic methods?

Methodological Answer :

- Analytical Strategies :

- Mass Spectrometry (MS) : Compare molecular ion peaks ([M+H]+). For this compound, expect m/z ≈ 179 (C9H12N2O), distinct from cyclopropyl analogs (e.g., m/z 126 for C7H14N2) .

- NMR : Cyclobutoxy groups exhibit characteristic splitting patterns (e.g., ABX coupling in cyclobutane protons) absent in cyclopropane derivatives .

Advanced Research Questions

Q. Q3. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer :

- Approach :

- Controlled Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in bioassays to avoid solvent interference).

- Dose-Response Curves : Use Hill slope analysis to compare potency across studies.

- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. Q4. How can computational modeling predict the regioselectivity of cyclobutoxy substitution in pyridine-3-amine derivatives?

Methodological Answer :

- Workflow :

Q. Q5. What strategies mitigate toxicity risks during in vivo studies of this compound-based compounds?

Methodological Answer :

- Safety Protocols :

- Metabolic Profiling : Use hepatic microsomes (human/rodent) to identify toxic metabolites (e.g., N-oxide derivatives).

- Acute Toxicity Screening : Follow OECD Guideline 423, administering graded doses (5–2000 mg/kg) with monitoring for CNS depression or respiratory distress .

Data Interpretation and Validation

Q. Q6. How should researchers validate synthetic intermediates when scaling up this compound production?

Methodological Answer :

- Quality Control :

- In-Process Checks : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).

- Batch Consistency : Use qNMR with internal standards (e.g., maleic acid) to quantify amine content across batches .

Q. Q7. What methodologies resolve spectral overlaps in characterizing this compound’s degradation products?

Methodological Answer :

- Techniques :

- LC-MS/MS : Fragment ions (e.g., m/z 179 → 135 via cyclobutane ring cleavage) distinguish degradation pathways.

- 2D NMR : HSQC and HMBC correlations map proton-carbon networks to identify oxidized byproducts .

Mechanistic Studies

Q. Q8. How do steric effects of the cyclobutoxy group influence the compound’s binding to biological targets (e.g., kinase inhibitors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.